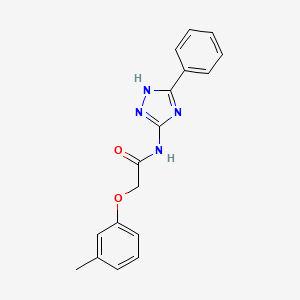![molecular formula C11H12BrNO3S B13576261 5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine](/img/structure/B13576261.png)
5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine is a chemical compound that features a unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both a sulfonyl group and a methoxypyridine moiety makes it a versatile compound for chemical modifications and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine typically involves multiple steps:
Bromination: The starting material, bicyclo[1.1.1]pentane, undergoes bromination to introduce the bromine atom at the desired position.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Pyridine Derivatization: Finally, the sulfonylated intermediate is reacted with 2-methoxypyridine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the oxidation state of the sulfur atom.
Coupling Reactions: The methoxypyridine moiety can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfone or sulfoxide derivatives.
Coupling: Biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be employed in the study of biochemical pathways and interactions due to its ability to modify biological molecules.
Mecanismo De Acción
The mechanism of action of 5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine depends on its application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Modulation: It can interact with specific receptors, altering their activity and downstream signaling pathways.
Material Properties: In material science, its structural features contribute to the desired physical and chemical properties of the resulting materials.
Comparación Con Compuestos Similares
Similar Compounds
- 2-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene
- ({3-Bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane
- {3-Bromobicyclo[1.1.1]pentan-1-yl}methyl acetate
Uniqueness
5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine stands out due to the presence of the methoxypyridine moiety, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with distinct characteristics.
Propiedades
Fórmula molecular |
C11H12BrNO3S |
|---|---|
Peso molecular |
318.19 g/mol |
Nombre IUPAC |
5-[(3-bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]-2-methoxypyridine |
InChI |
InChI=1S/C11H12BrNO3S/c1-16-9-3-2-8(4-13-9)17(14,15)11-5-10(12,6-11)7-11/h2-4H,5-7H2,1H3 |
Clave InChI |
NIWYKJVOQGVREO-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)S(=O)(=O)C23CC(C2)(C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



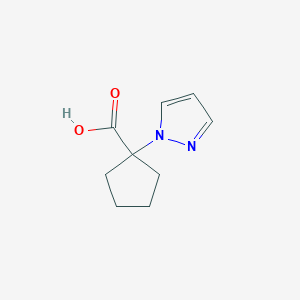
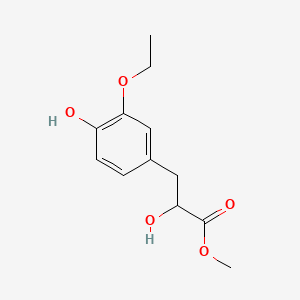

![(5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576204.png)
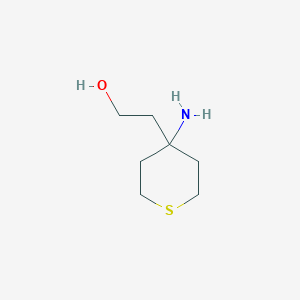
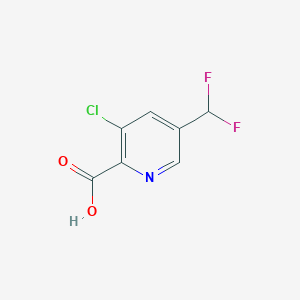
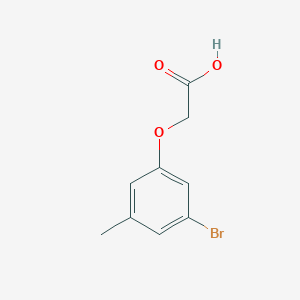
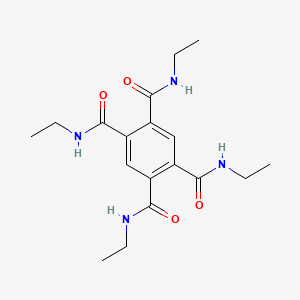
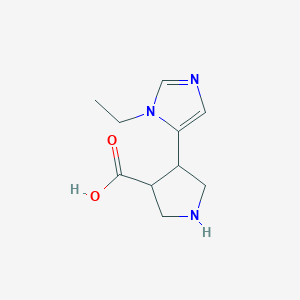

![8,8-Difluoro-2-azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13576258.png)
![N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13576263.png)
